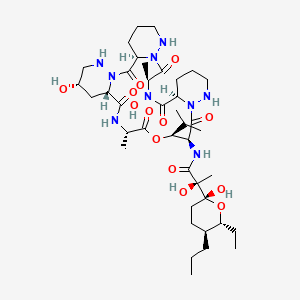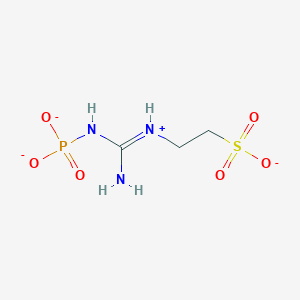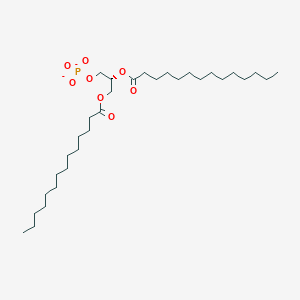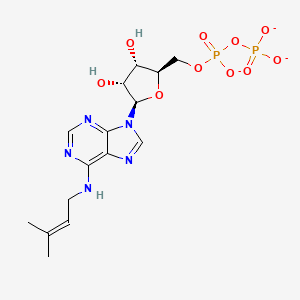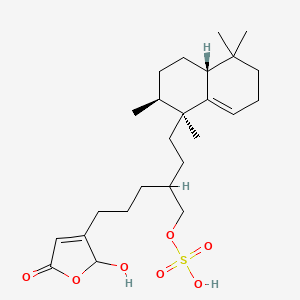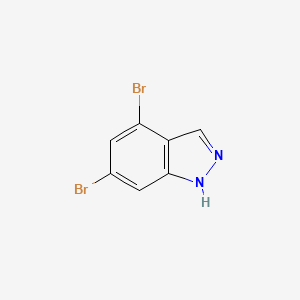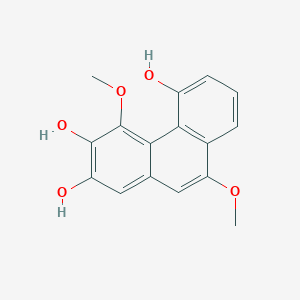
2,3,5-Trihydroxy-4,9-dimethoxyphenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5-Trihydroxy-4,9-dimethoxyphenanthrene is a natural product found in Dendrobium nobile with data available.
Applications De Recherche Scientifique
Antifibrotic Activity
2,3,5-Trihydroxy-4,9-dimethoxyphenanthrene, isolated from Dendrobium nobile stems, has demonstrated significant antifibrotic activity. This compound was found to inhibit cell proliferation in an immortalized rat hepatic stellate cell line, which is an in vitro assay system for assessing antifibrotic activity. This suggests potential applications in the treatment of hepatic fibrosis (Yang, Sung, & Kim, 2007).
Apoptotic and Antifibrotic Effects
Further research on this compound revealed its ability to induce selective apoptosis in hepatic stellate cells. This process is crucial for resolving hepatic fibrosis, making this compound a promising candidate for antifibrotic therapies (Yang, Lee, Jeong, Kim, & Kim, 2012).
Pancreatic Lipase Inhibitory Activity
Another study on Dendrobium senile, which contains similar phenanthrene compounds, showed notable pancreatic lipase inhibitory effects. This could imply potential applications in managing obesity or related metabolic disorders (Phyu, Kongkatitham, Mekboonsonglarp, Likhitwitayawuid, & Sritularak, 2021).
Potential in Orchid-Derived Pharmaceuticals
Further exploration of phenanthrene derivatives in orchids, like those in Coelogyne cristata, suggests that these compounds might have phytoalexin activities and could act as endogenous plant growth regulators. This opens up possibilities for agricultural applications and potential therapeutic uses (Majumder, Sen, & Majumder, 2001).
Anti-inflammatory and Antioxidant Potential
The synthesis and evaluation of similar phenanthrene derivatives have shown significant antioxidant and anti-inflammatory activities in in vitro assays. These findings suggest potential applications in treating inflammatory diseases and in the development of natural antioxidant agents (Kanekar, Basha, Duche, Gupte, & Kapat, 2013).
Cytotoxic and Antimicrobial Activities
Studies on Combretum adenogonium roots revealed that similar phenanthrene compounds possess antibacterial and cytotoxic properties, indicating potential uses in developing new anticancer agents (Mushi, Innocent, & Kidukuli, 2014).
Propriétés
Formule moléculaire |
C16H14O5 |
|---|---|
Poids moléculaire |
286.28 g/mol |
Nom IUPAC |
4,9-dimethoxyphenanthrene-2,3,5-triol |
InChI |
InChI=1S/C16H14O5/c1-20-12-7-8-6-11(18)15(19)16(21-2)13(8)14-9(12)4-3-5-10(14)17/h3-7,17-19H,1-2H3 |
Clé InChI |
GSABLXRGQAKZDS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=CC(=C(C(=C2C3=C1C=CC=C3O)OC)O)O |
Synonymes |
2,3,5-trihydroxy-4,9-dimethoxyphenanthrene |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


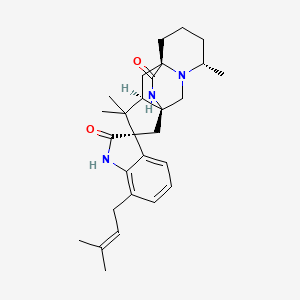

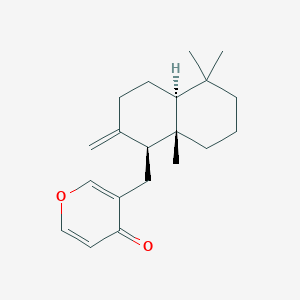
![Cucurbit[5]uril--cucurbit[10]uril](/img/structure/B1262929.png)
![[13-[2-carboxy-5-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate](/img/structure/B1262930.png)
